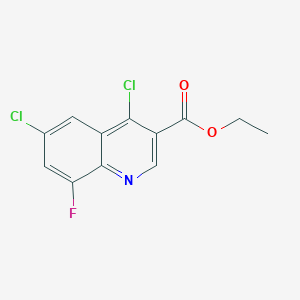

ethyl 4,6-dichloro-8-fluoroquinoline-3-carboxylate

Description

Ethyl 4,6-dichloro-8-fluoroquinoline-3-carboxylate is a halogenated quinoline derivative with a molecular formula of C₁₂H₈Cl₂FNO₂ and a molar mass of 296.1 g/mol. It is synthesized via chlorination of its precursor, ethyl 6-chloro-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, yielding a 75% conversion rate under standard procedures . Structural characterization by ¹H NMR (400 MHz, CDCl₃) reveals key signals: δ 1.47 ppm (CH₃ triplet), 4.51 ppm (CH₂ quartet), and aromatic protons at 7.55–9.19 ppm, confirming the quinoline backbone and substituent positions . This compound is primarily utilized as an intermediate in medicinal chemistry, particularly for synthesizing ligands targeting GABAA receptors .

Properties

IUPAC Name |

ethyl 4,6-dichloro-8-fluoroquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2FNO2/c1-2-18-12(17)8-5-16-11-7(10(8)14)3-6(13)4-9(11)15/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAHGFLKIZVBJAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=CC(=CC2=C1Cl)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,6-dichloro-8-fluoroquinoline-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 4,6-dichloro-8-fluoroquinoline with ethyl chloroformate under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms at positions 4 and 6 are primary targets for nucleophilic substitution due to their electron-withdrawing effects, which enhance electrophilicity.

*Nitration attempts often lead to decarboxylation side reactions .

Ester Group Transformations

The ethyl ester at position 3 undergoes hydrolysis, aminolysis, and transesterification.

Cyclization and Domino Reactions

The quinoline core participates in multicomponent reactions to form fused heterocycles.

Reductive and Oxidative Modifications

Selective reduction and oxidation alter the electronic profile of the molecule.

Mechanistic Insights

-

Nucleophilic Substitution : The C-4 and C-6 chlorines are activated by the electron-withdrawing fluorine and ester groups, facilitating SₙAr mechanisms.

-

Ester Reactivity : The carbonyl group stabilizes intermediates during hydrolysis/aminolysis, while transesterification proceeds via acid-catalyzed tetrahedral intermediates .

-

Domino Reactions : Triethyl orthoformate acts as a C1 synthon, enabling consecutive Knoevenagel condensation and cyclization .

Scientific Research Applications

Medicinal Chemistry

Ethyl 4,6-dichloro-8-fluoroquinoline-3-carboxylate serves as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have shown promising results in:

- Antimicrobial Activity : Several studies have demonstrated that quinoline derivatives possess antibacterial properties. For example, derivatives of this compound have been tested against strains of Escherichia coli and Staphylococcus aureus, showing significant inhibition at low concentrations .

- Anticancer Properties : Research indicates that this compound can modulate microRNA expression related to ovarian cancer, enhancing the efficacy of existing chemotherapeutics like cisplatin . The structure-activity relationship (SAR) studies suggest that modifications to the quinoline scaffold can lead to improved anticancer activity.

Biological Studies

The biological activity of this compound has been explored in various contexts:

- Enzyme Inhibition : The compound interacts with specific enzymes, potentially inhibiting pathways crucial for cancer cell proliferation. For instance, studies have shown that certain derivatives can inhibit topoisomerases, which are essential for DNA replication in cancer cells .

- Neuroprotective Effects : Emerging research suggests that some quinoline derivatives exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress.

Materials Science Applications

In addition to its medicinal uses, this compound is being investigated for its potential applications in materials science:

- Electronic Materials : The unique electronic properties of quinoline derivatives make them suitable candidates for developing organic semiconductors and photovoltaic materials .

Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of several quinoline derivatives, including this compound. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 1.0 mg/mL against Staphylococcus aureus, demonstrating its potential as an antibacterial agent .

Anticancer Activity Assessment

In vitro studies on ovarian cancer cell lines showed that modifications to the this compound structure significantly enhanced cytotoxicity. A derivative was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as a lead compound for further development .

Mechanism of Action

The mechanism of action of ethyl 4,6-dichloro-8-fluoroquinoline-3-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication in bacteria. This inhibition leads to the disruption of bacterial cell division and ultimately cell death . The compound’s fluorine and chlorine substituents enhance its binding affinity and specificity for the target enzyme .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoline-3-carboxylate derivatives exhibit diverse biological and physicochemical properties depending on halogenation patterns and substituent positions. Below is a systematic comparison:

Substituent Variations and Physicochemical Properties

Key Research Findings

- Structural-Activity Relationships (SAR): The 8-fluoro substituent in the target compound reduces steric hindrance compared to bulkier groups (e.g., isopropyl in ethyl 6-chloro-8-isopropyl-4-oxo-quinoline-3-carboxylate), improving receptor binding .

- Spectroscopic Differentiation: ¹H NMR aromatic proton shifts (e.g., δ 9.19 for H2 in the target compound) provide a reliable marker for distinguishing between 4,6-dihalogenated and mono-halogenated quinolines .

Biological Activity

Ethyl 4,6-dichloro-8-fluoroquinoline-3-carboxylate is a synthetic compound belonging to the quinolone class, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, synthesizing findings from various studies, including antibacterial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its quinoline backbone with specific halogen substitutions at positions 4, 6, and 8. The presence of these halogens significantly influences the compound's lipophilicity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C12H8Cl2FNO2 |

| Molecular Weight | 273.10 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The antibacterial activity of this compound is primarily attributed to its ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription. This mechanism is consistent with other fluoroquinolones that exhibit similar modes of action.

In Vitro Studies

Recent studies have evaluated the compound's effectiveness against various bacterial strains. Notably, it has shown promising results against both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.58 |

| Escherichia coli | 37.5 |

| Klebsiella pneumoniae | 15.6 |

These results indicate that the compound exhibits stronger activity against Gram-positive bacteria compared to Gram-negative strains, likely due to differences in cell wall structure and permeability.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that derivatives of quinolone compounds, including this compound, displayed significant antimicrobial properties against clinical isolates of Staphylococcus aureus and Escherichia coli. The study highlighted a correlation between lipophilicity and antibacterial potency .

- Resistance Mechanisms : Another investigation focused on the resistance mechanisms employed by bacteria against quinolone derivatives. It was found that modifications in the target enzymes could lead to reduced susceptibility to compounds like this compound .

Anticancer Activity

Emerging research suggests that this compound may also possess anticancer properties. The compound has been shown to modulate microRNA expression involved in cancer pathogenesis.

In Vitro Efficacy Against Cancer Cells

Studies have reported that certain derivatives exhibit cytotoxic effects on ovarian cancer cell lines (e.g., SKOV-3), with IC50 values indicating significant growth inhibition .

Table 3: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| SKOV-3 | 17.14 |

| Wi-38 | 52.96 |

These findings suggest a selective toxicity towards cancer cells while sparing normal cells to some extent.

Q & A

Q. What are the common synthetic routes for ethyl 4,6-dichloro-8-fluoroquinoline-3-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via Gould-Jacobs cyclization, starting from substituted aniline precursors. For example, ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate derivatives are reduced and cyclized under acidic conditions to form the quinoline core . Optimization involves statistical Design of Experiments (DoE) to minimize side reactions and maximize yield. Key factors include temperature, solvent polarity, and stoichiometry of halogenating agents. Reaction paths can be refined using quantum chemical calculations to predict intermediate stability .

Q. How is X-ray crystallography applied to confirm the molecular structure of this compound, and what challenges arise during refinement?

X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is the gold standard for structural confirmation. Challenges include handling heavy atoms (Cl, F) due to their strong scattering effects, which may complicate electron density maps. Twinning or disorder in crystals, common with halogenated quinolines, requires robust refinement strategies, such as partitioning occupancy or applying restraints .

Q. What spectroscopic techniques are used to characterize this compound, and how are discrepancies resolved?

NMR (¹H/¹³C), IR, and high-resolution mass spectrometry (HRMS) are standard. Discrepancies between spectroscopic data (e.g., unexpected coupling in NMR) and crystallographic results may arise from polymorphism or solvent inclusion. Cross-validation using 2D NMR (COSY, HSQC) and thermal analysis (TGA/DSC) helps resolve ambiguities .

Advanced Research Questions

Q. How can computational methods streamline the design of novel synthesis pathways for this compound?

Reaction path search algorithms (e.g., via density functional theory) predict intermediates and transition states, reducing trial-and-error approaches. For instance, ICReDD integrates computational and experimental data to identify optimal conditions for halogenation or esterification steps . Machine learning models trained on similar quinoline syntheses (e.g., ethyl 8-methoxy-6-methyl derivatives) can prioritize reaction parameters .

Q. What methodologies are employed to investigate the antibacterial mechanism of this compound?

Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria are standard. Advanced studies include:

Q. How can researchers resolve contradictions between computational predictions and experimental data in reaction optimization?

Discrepancies often arise from solvent effects or unaccounted transition states. Strategies include:

Q. What are the key considerations for scaling up the synthesis of this compound from laboratory to pilot plant?

Critical factors include:

- Heat and mass transfer : Optimizing stirring rate and reactor geometry to prevent hotspots.

- Separation technologies : Using membrane filtration or chromatography to isolate the product from halogenated byproducts.

- Process control : Implementing real-time monitoring (e.g., PAT tools) to maintain consistency .

Q. How do structural modifications (e.g., substituent changes) impact the biological activity of this quinoline derivative?

Structure-Activity Relationship (SAR) studies compare analogs like ethyl 6,8-dimethoxy or 4-(methylamino) derivatives. For example:

Q. What advanced purification techniques are recommended for achieving >99% purity in research-grade samples?

High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) is standard. Challenges include:

Q. How can researchers elucidate the reaction mechanism of esterification or halogenation steps in the synthesis?

Isotopic labeling (e.g., ¹⁸O in carboxylate groups) tracks atom transfer pathways. Kinetic studies (e.g., variable-temperature NMR) identify rate-determining steps. Computational studies (Gaussian or ORCA) map potential energy surfaces for key intermediates .

Methodological Notes

- Safety Protocols : Follow GHS guidelines for halogenated compounds: use PPE (gloves, goggles), and neutralize waste with 10% sodium bicarbonate before disposal .

- Data Reproducibility : Archive raw crystallographic data (CIF files) and NMR spectra (FID files) in public repositories (e.g., Cambridge Structural Database) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.